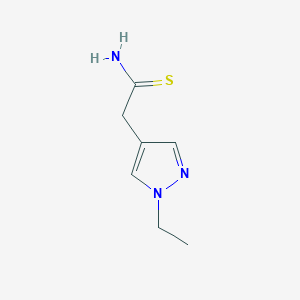

2-(1-Ethyl-1h-pyrazol-4-yl)ethanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)ethanethioamide |

InChI |

InChI=1S/C7H11N3S/c1-2-10-5-6(4-9-10)3-7(8)11/h4-5H,2-3H2,1H3,(H2,8,11) |

InChI Key |

BHFCXAHVKQRLHV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 4 Yl Ethanethioamide

Synthesis of the 1-Ethyl-1H-Pyrazole-4-yl Core

The construction of the substituted pyrazole (B372694) core is a foundational aspect of the synthesis, involving the formation of the heterocyclic ring, introduction of the N-1 ethyl group, and functionalization at the C-4 position.

Strategies for C-N Bond Formation in Pyrazole Synthesis

The formation of the pyrazole ring itself typically relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. A common and effective method is the Knorr pyrazole synthesis. While various substituted hydrazines can be used, for the synthesis of the core pyrazole ring, unsubstituted hydrazine hydrate (B1144303) is often employed with a subsequent alkylation step.

Another approach involves the reaction of hydrazones with reagents that provide the remaining carbon atoms of the ring. For instance, the Vilsmeier-Haack reaction of hydrazones can lead to the formation of 4-formyl pyrazoles.

| Reaction Type | Reactants | Conditions | Outcome |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acidic or neutral conditions | Substituted Pyrazole |

| From Hydrazones | Acetophenone Hydrazone, Vilsmeier-Haack Reagent | POCl₃, DMF | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde. researchgate.net |

Introduction of the Ethyl Substituent at N-1

The ethyl group at the N-1 position can be introduced either by using ethylhydrazine (B1196685) in the initial ring-forming reaction or by N-alkylation of a pre-formed pyrazole ring. N-alkylation is a widely used method and can be achieved under various conditions. A common method involves the use of an alkyl halide, such as ethyl iodide, in the presence of a base. semanticscholar.org

The regioselectivity of N-alkylation can be a concern in unsubstituted pyrazoles, potentially yielding both N-1 and N-2 alkylated products. However, the reaction conditions can often be tuned to favor the desired N-1 isomer. Acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has also been reported as an effective method. semanticscholar.orgmdpi.com

| Alkylation Method | Reagents | Catalyst/Conditions | Typical Outcome |

| Williamson Ether Synthesis Analogue | Pyrazole, Ethyl Iodide | Base (e.g., K₂CO₃, NaH) | N-Ethylpyrazole |

| Acid-Catalyzed Alkylation | Pyrazole, Ethyl Trichloroacetimidate | Brønsted Acid (e.g., CSA) | N-Ethylpyrazole. semanticscholar.orgmdpi.com |

Functionalization at the Pyrazole C-4 Position

With the 1-ethyl-1H-pyrazole core established, the next crucial step is the introduction of a functional group at the C-4 position, which is essential for building the ethanethioamide side chain. The Vilsmeier-Haack reaction is a powerful and frequently employed method for the formylation of electron-rich heterocycles like pyrazoles. researchgate.netnih.gov This reaction introduces a carbaldehyde group at the C-4 position with high regioselectivity. umich.edujocpr.com

The reaction of 1-ethyl-1H-pyrazole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would yield 1-ethyl-1H-pyrazole-4-carbaldehyde. researchgate.net This aldehyde is a versatile intermediate that can be converted to the required acetonitrile (B52724).

From 1-ethyl-1H-pyrazole-4-carbaldehyde, the synthesis can proceed through the following steps:

Conversion of the aldehyde to an oxime.

Dehydration of the oxime to yield (1-ethyl-1H-pyrazol-4-yl)acetonitrile.

Alternatively, a Wittig-type reaction can be employed to extend the carbon chain, followed by further modifications.

The direct conversion of a pyrazole-4-carbonitrile to a pyrazole-4-carbothioamide has been demonstrated using thioacetamide (B46855) as a sulfur source, which suggests the final step of the proposed synthesis is feasible. researchgate.net

| Functionalization Reaction | Substrate | Reagents | Product |

| Vilsmeier-Haack Formylation | 1-Ethyl-1H-pyrazole | POCl₃, DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde. umich.eduresearchgate.netrasayanjournal.co.in |

| Conversion to Nitrile | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 1. Hydroxylamine, 2. Dehydrating agent | (1-Ethyl-1H-pyrazol-4-yl)acetonitrile |

| Thionation of Nitrile | (1-Ethyl-1H-pyrazol-4-yl)acetonitrile | H₂S or Thioacetamide | 2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide. researchgate.net |

Formation of the Ethanethioamide Moiety

The introduction of the ethanethioamide group is a critical step in the synthesis of the target compound. This transformation can be achieved through various methods, primarily involving the thionation of a corresponding carboxylic acid derivative or the conversion of a nitrile.

The conversion of carboxylic acid derivatives, such as amides or esters, into thioamides is a common and effective strategy. This is typically accomplished using thionating agents that replace the carbonyl oxygen with a sulfur atom.

One of the most widely used thionating agents is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.org This reagent is known for its mild reaction conditions and high efficiency in converting a variety of carbonyl compounds, including amides and esters, into their corresponding thiocarbonyl analogs. organic-chemistry.orgmdpi.comrsc.orgnih.gov The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Another common reagent for this transformation is phosphorus pentasulfide (P₄S₁₀) . mdpi.comnih.gov While effective, reactions with P₄S₁₀ often require higher temperatures and longer reaction times compared to Lawesson's reagent. organic-chemistry.org To improve its efficacy and simplify purification, P₄S₁₀ can be supported on alumina (B75360) (Al₂O₃). researchgate.netuclouvain.be This supported reagent offers the advantage of easier removal of byproducts through a simple workup. researchgate.netuclouvain.be

The following table summarizes the key features of these two common thionating reagents.

| Reagent | Precursor | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Amide, Ester | Toluene, Xylene, or THF, reflux | Mild conditions, high yields | Can be expensive, byproduct removal may require chromatography |

| Phosphorus Pentasulfide (P₄S₁₀) | Amide, Ester | High-boiling solvents (e.g., pyridine, xylene), reflux | Inexpensive | Harsher conditions, longer reaction times, potential for side reactions |

The assembly of the ethanethioamide chain at the C-4 position of the pyrazole ring typically involves the introduction of a two-carbon unit with a suitable functional group that can be subsequently converted to the thioamide. A common precursor is a nitrile group, which can be converted to a primary thioamide.

The synthesis of thioamides from nitriles can be achieved using various sulfur-containing reagents. A straightforward method involves the reaction of the nitrile with sodium hydrogen sulfide (B99878) (NaSH). tandfonline.comtandfonline.com This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) and can be facilitated by the addition of reagents such as magnesium chloride or diethylamine (B46881) hydrochloride. tandfonline.comtandfonline.com

Another approach is the use of elemental sulfur in the presence of an amine, a variation of the Willgerodt-Kindler reaction. mdpi.comorganic-chemistry.orgchemrxiv.org This method is particularly useful for the synthesis of aryl thioamides. The reaction of nitriles with phosphorus pentasulfide can also yield thioamides. organic-chemistry.org

| Method | Reagents | Solvent | Key Features |

| Sulfhydrolysis | Sodium hydrogen sulfide (NaSH) | DMF | Mild conditions, avoids the use of H₂S gas |

| Willgerodt-Kindler type | Elemental Sulfur, Amine | Varies | Suitable for aryl nitriles |

| Thionation | Phosphorus Pentasulfide (P₄S₁₀) | Varies | Can be applied to both aliphatic and aromatic nitriles |

Coupling Reactions for Pyrazole-Ethanethioamide Connectivity

Establishing the carbon-carbon bond between the pyrazole ring at the C-4 position and the two-carbon side chain is a pivotal step in the synthesis. This is typically achieved through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high efficiency and selectivity. rsc.orgnih.govresearchgate.netnih.govacs.org To utilize these methods, a pre-functionalized pyrazole, typically a 4-halopyrazole (e.g., 4-bromo- or 4-iodo-1-ethyl-1H-pyrazole), is required.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide. rsc.orgnih.govccspublishing.org.cnscirp.orgrsc.org In this context, a 4-halopyrazole can be reacted with a suitable boron-containing reagent, such as a vinylboronic acid or its ester, to introduce a two-carbon chain. Subsequent modification of the vinyl group would lead to the desired ethanethioamide precursor.

The Sonogashira coupling provides a route to introduce an alkyne functionality by coupling a terminal alkyne with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov A 4-halopyrazole can be coupled with an appropriately substituted alkyne. The resulting alkyne can then be reduced and functionalized to form the ethanethioamide side chain.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govyoutube.com A 4-halopyrazole could be reacted with ethylene (B1197577) or a substituted alkene to form the C-C bond at the C-4 position.

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Key Features |

| Suzuki-Miyaura | 4-Halopyrazole | Organoboron reagent (e.g., vinylboronic acid) | Mild conditions, high functional group tolerance |

| Sonogashira | 4-Halopyrazole | Terminal alkyne | Direct introduction of an alkyne, useful for further elaboration |

| Heck | 4-Halopyrazole | Alkene (e.g., ethylene) | Forms a C-C bond with an alkene |

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of various reaction parameters. nih.govacs.org

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is crucial. nih.govresearchgate.net The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of the coupling reaction.

Base: A base is required to facilitate the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides. The choice of base can significantly impact the reaction yield and rate.

Solvent: The solvent plays a critical role in dissolving the reactants and catalyst, as well as influencing the reaction kinetics. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and aqueous mixtures.

Temperature: The reaction temperature is another important parameter that needs to be optimized. While some modern catalytic systems allow for room temperature couplings, many reactions require heating to achieve a reasonable reaction rate and yield.

The following table provides a general overview of typical conditions for Suzuki-Miyaura coupling.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | Room temperature to reflux |

Exploration of Alternative Synthetic Routes

Beyond the cross-coupling strategies, other synthetic methodologies can be explored for the synthesis of this compound. One such alternative involves the Vilsmeier-Haack reaction . researchgate.netnih.gov This reaction can be used to introduce a formyl group at the C-4 position of the pyrazole ring. The resulting 1-ethyl-1H-pyrazole-4-carbaldehyde can then serve as a key intermediate. researchgate.netnih.gov This aldehyde can be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to extend the carbon chain, followed by functional group manipulations to arrive at the ethanethioamide moiety.

One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govnih.gov This approach is highly valued for its efficiency, reduction of waste, and operational simplicity. beilstein-archives.org For the synthesis of pyrazole thioamides, a notable one-pot, three-component reaction has been developed that combines a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgd-nb.info This reaction proceeds without the need for a metal catalyst and is effective for a broad range of substrates, offering good to excellent yields of the desired thioamide products. beilstein-archives.orgbeilstein-journals.org

While this specific methodology yields thioamides where the carbonyl carbon is directly attached to the pyrazole ring, the principle can be adapted. The synthesis of this compound would likely involve starting with (1-Ethyl-1H-pyrazol-4-yl)acetaldehyde as the aldehyde component. The reaction is believed to proceed through the formation of an enamine intermediate from the aldehyde and the secondary amine, which then reacts with sulfur.

The table below summarizes typical conditions and components for this type of multicomponent reaction.

| Component 1 | Component 2 | Component 3 | Solvent | Temperature | Yield | Reference |

| Pyrazole carbaldehyde | Secondary Amine (e.g., Morpholine) | Elemental Sulfur | DMF | Ambient | ~80% | beilstein-archives.orgd-nb.info |

| Pyrazole carbaldehyde | Secondary Amine (e.g., Pyrrolidine) | Elemental Sulfur | CH3CN | 60 °C | Good | beilstein-journals.orgnih.gov |

| Hydrazine Hydrate | Arylidene malononitrile | Isothiocyanate | None (Solvent-free) | 60-70 °C | 80-90% | biointerfaceresearch.com |

This table illustrates the general conditions for multicomponent reactions leading to pyrazole thioamide derivatives. Specific substrates may require optimization.

Other MCRs focus on constructing the pyrazole ring itself, which can then be functionalized in subsequent steps. mdpi.combeilstein-journals.org For instance, four-component reactions of hydrazines, aldehydes, malononitrile, and other active methylene (B1212753) compounds can yield highly substituted pyrazoles under various catalytic conditions. mdpi.com

Transition-Metal Catalyzed Approaches

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering unparalleled efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds. nih.govglobethesis.com In the context of pyrazole synthesis, catalysts based on palladium, copper, titanium, and ruthenium have been extensively used for C-H functionalization, cross-coupling reactions, and cycloadditions. researchgate.netmdpi.com

Direct synthesis of this compound via a single transition-metal catalyzed step is not commonly reported. Instead, these catalytic methods are instrumental in preparing key precursors. For example, a transition-metal catalyzed cross-coupling reaction could be used to introduce a vinyl or ethynyl (B1212043) group at the C-4 position of a 1-ethyl-1H-pyrazole ring. This intermediate could then be converted to the ethanethioamide side chain through a series of established chemical transformations.

Another powerful strategy is the direct C-H functionalization of the pyrazole core. nih.govresearchgate.net This avoids the need for pre-functionalized starting materials, such as halogenated pyrazoles. researchgate.net Various directing groups can be employed to control the regioselectivity of the C-H activation at the C-3, C-4, or C-5 positions.

The following table provides an overview of transition metals used in the synthesis and functionalization of pyrazole derivatives.

| Metal Catalyst | Reaction Type | Application | Reference |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | C-C bond formation on the pyrazole ring | researchgate.net |

| Copper (Cu) | Cross-Coupling, Cyclization | C-N and C-S bond formation, pyrazole ring synthesis | globethesis.commdpi.com |

| Titanium (Ti) | Multicomponent Coupling | [2+2+1] cycloaddition to form pyrazole core | scispace.com |

| Ruthenium (Ru) | Photoredox Cycloaddition | [3+2] cycloaddition for pyrazole synthesis | mdpi.com |

Metal-Free and Catalyst-Free Transformations

Driven by the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of heavy metals and catalysts. beilstein-journals.org These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of benign solvents. d-nb.infonih.gov

A prime example relevant to the synthesis of pyrazole thioamides is the one-pot, three-component reaction involving a pyrazole aldehyde, an amine, and elemental sulfur, as discussed previously. beilstein-archives.orgbeilstein-journals.orgd-nb.info This reaction is notable for proceeding efficiently under metal-free and catalyst-free conditions. beilstein-archives.orgbeilstein-journals.org The process is operationally simple and demonstrates high atom economy, making it an attractive and sustainable synthetic route. researchgate.netbeilstein-journals.org The reaction has been shown to work well with pyrazole carbaldehydes substituted at the C-3, C-4, and C-5 positions, indicating its potential applicability for a precursor to this compound. beilstein-archives.orgd-nb.info

Key features of this metal-free approach include:

Operational Simplicity : The reaction involves mixing the components in a single pot. beilstein-journals.org

Broad Substrate Scope : A variety of pyrazole aldehydes and secondary amines can be used. d-nb.info

Good to Excellent Yields : The desired products are often obtained in high yields. beilstein-archives.org

Short Reaction Times : Many of these transformations are completed within a few hours. beilstein-journals.org

Furthermore, metal-free methods have been developed for the synthesis of the pyrazole ring itself. For instance, a temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones can produce pyrazoles without any transition-metal catalyst or oxidant. nih.gov

Purification and Isolation Techniques for Complex Organic Syntheses

The successful synthesis of a target compound is critically dependent on its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts. For complex organic molecules like pyrazole thioamides, a combination of standard and advanced techniques is employed.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used to monitor the progress of a reaction. biointerfaceresearch.com By spotting the reaction mixture on a silica-coated plate and eluting it with an appropriate solvent system, chemists can quickly determine if the starting materials have been consumed and a new product has formed.

Extraction: Following the completion of the reaction, a liquid-liquid extraction is often the first step in the work-up procedure. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like chloroform (B151607) or ethyl acetate. biointerfaceresearch.com This step is crucial for removing inorganic salts and other water-soluble impurities.

Column Chromatography: This is the most common method for purifying organic compounds in a research setting. beilstein-journals.orgnih.gov The crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. beilstein-journals.orgnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as different components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. The separated components are collected in fractions, which are then analyzed (e.g., by TLC) to isolate the pure product.

Recrystallization: This technique is used to purify solid compounds. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. biointerfaceresearch.com The choice of solvent is critical for successful recrystallization. The pure crystals are then collected by filtration.

These techniques, often used in sequence, are fundamental to obtaining a pure sample of this compound, which is essential for its accurate characterization and any subsequent studies.

Chemical Reactivity and Transformations of 2 1 Ethyl 1h Pyrazol 4 Yl Ethanethioamide

Reactivity at the Thioamide Functional Group

The thioamide functional group, -C(S)NH₂, is a key site of chemical reactivity in 2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide. Its reactivity is distinct from that of its amide analogue due to the presence of the larger, more polarizable sulfur atom.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Center

Thioamides are generally more reactive towards nucleophiles compared to their amide counterparts. mdpi.com The thiocarbonyl carbon of the ethanethioamide group in this compound serves as an electrophilic center, susceptible to attack by a variety of nucleophiles.

The reactivity of the thioamide can be further enhanced through activation. One common strategy is N-acylation, for instance, with tert-butoxycarbonyl (Boc) groups, which can destabilize the thioamide bond and facilitate nucleophilic attack. orientjchem.orgias.ac.in Another approach to increase the electrophilicity of the thiocarbonyl carbon is through S-alkylation, which converts the thioamide into a more reactive thioimidate salt.

These activated thioamides can then undergo substitution reactions with a range of nucleophiles, including amines, alcohols, and thiols, to yield other functional groups. For example, the reaction with amines can lead to the formation of amidines, a process known as transamidation. orientjchem.org

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Nucleophilic Addition | Amines, Alcohols, Thiols | Amidines, Thioimidates, etc. |

| Activation | N-tert-butoxycarbonylation | N-Boc-thioamide |

| Activation | S-alkylation | Thioimidate salt |

Oxidation and Reduction Pathways of the Thioamide Moiety

The thioamide group in this compound can undergo both oxidation and reduction, leading to different functional group transformations.

Oxidation: Thioamides can be oxidized to their corresponding amides. A variety of oxidizing agents can be employed for this transformation. For instance, reagents like tetrachloro- and tetrabromoglycolurils have been shown to be effective for the conversion of thioamides to amides in good yields and under mild conditions. researchgate.net In the presence of silver or mercury salts, thioamides can also be hydrolyzed to amides. organic-chemistry.org

Reduction: The reduction of the thioamide group typically yields an amine. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce amides to amines, and similar reactivity is expected for thioamides. scribd.com Other methods for the reduction of thioamides to amines include the use of Raney nickel, although this method requires stoichiometric amounts of the reagent due to the poisoning of the catalyst by sulfur. organic-chemistry.orgnih.gov Borohydride and cyanoborohydride have also been utilized for the reduction of thioimonium salts, which can be generated from thioamides, providing another route to amines. researchgate.net

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Tetrachloroglycoluril | 2-(1-Ethyl-1H-pyrazol-4-yl)acetamide |

| Reduction | Lithium Aluminum Hydride | 2-(1-Ethyl-1H-pyrazol-4-yl)ethanamine |

| Reduction | Raney Nickel | 2-(1-Ethyl-1H-pyrazol-4-yl)ethanamine |

Tautomeric Equilibrium Studies of Thioamide Systems

Thioamides can exist in a tautomeric equilibrium with their corresponding imidothiol (or thioimidic acid) form. For this compound, this equilibrium would involve the migration of a proton from the nitrogen to the sulfur atom.

Generally, for simple thioamides, the thione (thioamide) form is significantly more stable and therefore predominates in the equilibrium mixture. researchgate.net The position of this equilibrium can be influenced by factors such as the electronic nature of the substituents and the solvent. researchgate.netnih.gov Spectroscopic methods, such as NMR, can be used to study this tautomerism. mdpi.com The iminothiol tautomer, although less stable, can be a reactive intermediate in certain reactions, particularly those involving S-alkylation.

| Tautomer | General Stability |

|---|---|

| Thioamide (Thione) | More stable, predominant form |

| Imidothiol (Thiol) | Less stable, minor form |

Reactions Involving the Pyrazole (B372694) Ring System

The 1-ethyl-1H-pyrazole ring in this compound is an aromatic system and can participate in various reactions, most notably electrophilic aromatic substitution. The substituents on the ring, namely the ethyl group at the N-1 position and the ethanethioamide group at the C-4 position, influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C-4 position due to its higher electron density. youtube.comwikipedia.org However, in this compound, the C-4 position is already occupied by the ethanethioamide group.

The directing effect of the existing substituents will therefore determine the position of further electrophilic attack. The thioamide group is generally considered to be an electron-withdrawing and deactivating group. researchgate.net Consequently, it would direct incoming electrophiles to the meta-positions relative to itself, which in the pyrazole ring correspond to the C-3 and C-5 positions. The N-1 ethyl group is an activating group and also directs to the ortho and para positions (C-5 and C-3, respectively). Therefore, electrophilic substitution on this compound is expected to occur at the C-3 or C-5 positions of the pyrazole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions and the nature of the electrophile will influence the outcome and the regioselectivity of the reaction.

| Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro- and/or 5-Nitro- derivative |

| Bromination | Br₂/FeBr₃ | 3-Bromo- and/or 5-Bromo- derivative |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfonic acid and/or 5-Sulfonic acid derivative |

Transformations at the Ethyl Substituent

The ethyl group attached to the N-1 position of the pyrazole ring is generally less reactive than the aromatic ring itself. However, under certain conditions, transformations at this substituent can occur.

One potential reaction is oxidation at the benzylic-like position (the CH₂ group adjacent to the pyrazole nitrogen). For instance, the oxidation of a 1-(2-hydroxyethyl)pyrazole to the corresponding pyrazole-1-acetic acid has been reported, suggesting that the methylene (B1212753) group of the ethyl substituent could be susceptible to oxidation to a carbonyl group under appropriate conditions. acs.org

Another possibility is deprotonation of the ethyl group. N-Alkylpyrazoles can be deprotonated at the α-carbon of the alkyl group using a strong base, which could then allow for further functionalization at this position. However, this typically requires a strong base and careful control of reaction conditions to avoid competing reactions on the pyrazole ring.

Reactivity of the Ethane (B1197151) Linker

The ethane linker, while generally less reactive than the pyrazole ring or the thioamide group, offers opportunities for selective functionalization under specific conditions.

Direct functionalization of the aliphatic C-H bonds of the ethane linker in this compound is a challenging but potentially rewarding transformation. Modern methods in C-H activation chemistry could enable the introduction of new functional groups at these positions. For instance, transition-metal-catalyzed C-H activation could be employed to introduce aryl or alkyl groups.

| Catalyst | Reagent | Product |

| Pd(OAc)₂ | Aryl halide | 2-(1-Aryl-1-(1-ethyl-1H-pyrazol-4-yl)ethyl)ethanethioamide |

| Ru(II) complex | Alkene | 2-(1-Alkenyl-1-(1-ethyl-1H-pyrazol-4-yl)ethyl)ethanethioamide |

These reactions, while not yet reported specifically for this molecule, are precedented for similar structures and represent a frontier in the chemical modification of such compounds. Success in this area would open up new avenues for creating analogs with modified pharmacokinetic or pharmacodynamic properties.

While the primary focus is often on the pyrazole and thioamide moieties, the terminal methyl group of the 1-ethyl substituent on the pyrazole ring can also be a site for chemical modification. Radical halogenation, for instance, could introduce a handle for further transformations.

| Reagent | Product | Conditions |

| N-Bromosuccinimide (NBS) | 2-(1-(2-Bromoethyl)-1H-pyrazol-4-yl)ethanethioamide | Radical initiator (AIBN), CCl₄, Reflux |

The resulting bromo derivative can then serve as a precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position, thereby expanding the structural diversity of the accessible compounds.

Formation of Novel Heterocyclic Systems

A key application of the reactivity of this compound is in the synthesis of novel and complex heterocyclic systems, including fused and spanning heterocycles.

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused pyrazole systems. For example, if a suitable electrophilic center is introduced at the C5 position of the pyrazole ring, an intramolecular cyclization involving the thioamide nitrogen or sulfur could lead to the formation of a pyrazolo-fused thiazine (B8601807) or pyrimidine.

| Precursor | Product | Conditions |

| 5-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)ethanethioamide | Pyrazolo[5,4-e] bohrium.comnih.govthiazepine derivative | Base-mediated cyclization |

These strategies provide a pathway to novel tricyclic and tetracyclic systems containing the pyrazole nucleus, which are of significant interest in drug discovery.

The thioamide group is a versatile building block for the construction of spanning heterocycles, where a new ring system bridges different parts of the molecule. By reacting this compound with bifunctional reagents, it is possible to create macrocyclic structures or other complex topologies.

For instance, reaction with a dihaloalkane in the presence of a base could lead to the formation of a large ring incorporating two molecules of the pyrazole thioamide.

| Reagent | Product |

| 1,n-Dihaloalkane | Dimeric macrocycle |

These reactions showcase the utility of this compound as a versatile precursor for the synthesis of a wide array of complex heterocyclic structures with potential for diverse applications.

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is dictated by the interplay of its two core functional groups: the 1-ethyl-1H-pyrazole ring and the ethanethioamide side chain. Mechanistic investigations, while not extensively reported for this specific molecule, can be inferred from the well-established reactivity of pyrazoles and thioamides. This section explores the plausible mechanistic pathways for key transformations involving this compound.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. mdpi.compharmajournal.net Due to the presence of two nitrogen atoms, the electron density across the ring is unevenly distributed. The C4 position of the pyrazole ring is known to be the most susceptible to electrophilic attack. mdpi.commdpi.com This is a consequence of the directing effects of the two nitrogen atoms, which deactivate the C3 and C5 positions towards electrophiles. mdpi.commdpi.com

A generalized mechanism for electrophilic substitution at the C4 position of the 1-ethyl-1H-pyrazole moiety is depicted below. The reaction proceeds through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. pharmajournal.net

Proposed Mechanism for Electrophilic Aromatic Substitution:

Generation of the Electrophile (E+): The reaction is initiated by the generation of a strong electrophile.

Nucleophilic Attack: The π-electron system of the pyrazole ring, specifically at the electron-rich C4 position, acts as a nucleophile, attacking the electrophile. This step leads to the formation of a resonance-stabilized carbocation intermediate.

Deprotonation: A base present in the reaction mixture abstracts a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the substituted product.

Table 1: Key Steps in the Electrophilic Substitution of this compound

| Step | Description | Intermediate/Transition State |

| 1 | Formation of the electrophile. | Electrophile (E+) |

| 2 | Nucleophilic attack of the C4 position on the electrophile. | Resonance-stabilized carbocation (sigma complex) |

| 3 | Deprotonation to restore aromaticity. | Transition state involving a base |

Reactions Involving the Ethanethioamide Group

The ethanethioamide functional group is a versatile moiety that can participate in a variety of reactions, including hydrolysis, alkylation, and cyclization. The sulfur atom is nucleophilic, while the carbon atom of the C=S bond is electrophilic. researchgate.net

Hydrolysis:

The hydrolysis of thioamides to their corresponding amides is a well-documented transformation, often promoted by metal salts. rsc.orgwikipedia.org The reaction generally proceeds via an initial coordination of the soft sulfur atom to a soft metal ion, which activates the thioamide carbon towards nucleophilic attack by water. rsc.orgrsc.org

Proposed Mechanism for Metal-Assisted Hydrolysis:

Activation of the Thioamide: A metal salt (e.g., Hg(II) or Ag(I)) coordinates to the sulfur atom of the thioamide group. This coordination enhances the electrophilicity of the thioamide carbon.

Nucleophilic Attack by Water: A water molecule attacks the activated thioamide carbon, forming a tetrahedral intermediate.

Proton Transfer and Elimination: A series of proton transfers and the elimination of the metal sulfide (B99878) lead to the formation of the corresponding amide.

Alkylation:

The thioamide group can be alkylated at the sulfur atom, which is the more nucleophilic center. This S-alkylation results in the formation of a thioimidate salt.

Proposed Mechanism for S-Alkylation:

Nucleophilic Attack: The lone pair of electrons on the sulfur atom attacks an alkylating agent (e.g., an alkyl halide).

Formation of Thioimidate Salt: This nucleophilic substitution reaction leads to the formation of a stable S-alkylated product, a thioimidate salt.

Cyclization Reactions:

The ethanethioamide moiety can serve as a precursor for the synthesis of various heterocyclic systems. For instance, in the presence of suitable bifunctional reagents, it can undergo cyclization to form thiazole (B1198619) derivatives or other sulfur- and nitrogen-containing heterocycles. researchgate.net The mechanism of these reactions often involves the nucleophilic character of the sulfur and nitrogen atoms of the thioamide.

Proposed Mechanism for Thiazole Ring Formation (Hantzsch-type reaction):

S-Alkylation: The thioamide sulfur atom attacks an α-haloketone, forming an S-alkylated intermediate.

Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety in an intramolecular fashion.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Table 2: Mechanistic Overview of Key Reactions of the Ethanethioamide Group

| Reaction | Key Mechanistic Steps | Intermediate(s) | Product Type |

| Hydrolysis | 1. Metal-sulfur coordination.2. Nucleophilic attack by water.3. Proton transfer and elimination. | Metal-thioamide adduct, Tetrahedral intermediate | Amide |

| S-Alkylation | 1. Nucleophilic attack of sulfur on an alkylating agent. | Thioimidate salt | Thioimidate |

| Cyclization (Thiazole synthesis) | 1. S-alkylation with an α-haloketone.2. Intramolecular nucleophilic attack by nitrogen.3. Dehydration. | S-alkylated intermediate, Cyclized tetrahedral intermediate | Thiazole derivative |

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For "2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity between the ethyl group, the pyrazole (B372694) ring, and the ethanethioamide side chain.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

In a typical analysis, the protons of the ethyl group are expected to appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern indicating an ethyl moiety. The pyrazole ring protons would manifest as distinct singlets. The methylene protons of the ethanethioamide side chain would also produce a singlet, and the protons of the thioamide (-CSNH₂) group would likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3 | 7.5 - 8.0 | Singlet |

| Pyrazole H-5 | 7.5 - 8.0 | Singlet |

| N-CH₂ (ethyl) | 4.0 - 4.3 | Quartet |

| CH₂ (ethanethioamide) | 3.5 - 3.8 | Singlet |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet |

| NH₂ (thioamide) | 7.0 - 9.0 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl-like).

For "this compound," the thioamide carbon (C=S) is expected to resonate at a significantly downfield chemical shift. The carbons of the pyrazole ring will appear in the aromatic region, while the aliphatic carbons of the ethyl group and the ethanethioamide side chain will be found in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (thioamide) | 190 - 210 |

| Pyrazole C-3 | 135 - 145 |

| Pyrazole C-5 | 125 - 135 |

| Pyrazole C-4 | 110 - 120 |

| N-CH₂ (ethyl) | 45 - 55 |

| CH₂ (ethanethioamide) | 30 - 40 |

| CH₃ (ethyl) | 14 - 18 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, a key correlation would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For instance, the pyrazole C-3 and C-5 signals would be correlated with their respective H-3 and H-5 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The N-CH₂ protons of the ethyl group and the pyrazole ring carbons (C-3 and C-5), confirming the position of the ethyl group on the nitrogen atom.

The methylene protons of the ethanethioamide side chain and the pyrazole C-4, confirming the attachment point of the side chain.

The methylene protons of the side chain and the thioamide carbon (C=S).

For a molecule like "this compound," dynamic NMR studies could be employed to investigate restricted rotation around the C-C bond of the ethanethioamide side chain or the C-N bond of the thioamide group. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which would allow for the determination of the energy barriers to rotation. However, at room temperature, it is likely that free rotation occurs, leading to sharp, well-defined signals in the NMR spectra.

Mass Spectrometry (MS) Methodologies for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula. researchgate.netdergipark.org.tr By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For "this compound" (C₇H₁₁N₃S), HRMS would be used to confirm the presence of sulfur and the correct number of carbon, hydrogen, and nitrogen atoms. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of fragments such as the ethyl group or parts of the ethanethioamide side chain. rsc.orgresearchgate.net

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₇H₁₂N₃S⁺) | 186.0746 |

| [M+Na]⁺ (C₇H₁₁N₃SNa⁺) | 208.0566 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of both the pyrazole and thioamide moieties.

Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the ring, while thioamides can exhibit characteristic losses of sulfur-containing fragments. For this compound, the following fragmentation patterns can be anticipated:

α-Cleavage: Cleavage of the bond adjacent to the thioamide group is a common fragmentation pathway. This could lead to the formation of ions corresponding to the loss of the ethanethioamide side chain or parts of it.

Ring Fragmentation: The pyrazole ring, being aromatic, is relatively stable. However, fragmentation can occur, leading to characteristic neutral losses.

McLafferty Rearrangement: If the ethyl group on the pyrazole ring can adopt a suitable conformation, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.

A detailed analysis of the mass-to-charge ratios (m/z) of the resulting fragments allows for the piecing together of the molecule's structure. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, further confirming the elemental composition of the parent molecule and its fragments.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

The thioamide group exhibits several characteristic bands:

N-H Stretching: A band in the region of 3300-3100 cm⁻¹ would indicate the N-H stretching vibration of the primary thioamide.

C=S Stretching: The C=S stretching vibration is typically observed in the region of 1250-1020 cm⁻¹. This band can be coupled with other vibrations and its position can be variable.

C-N Stretching: The C-N stretching vibration of the thioamide group is expected to appear in the 1400-1200 cm⁻¹ region.

The pyrazole ring also has distinct vibrational signatures:

C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring typically appears in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ring Vibrations: The pyrazole ring itself will have a series of characteristic skeletal vibrations.

The presence of the ethyl group would be confirmed by C-H stretching vibrations around 2980-2850 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thioamide | N-H Stretch | 3300-3100 |

| C=S Stretch | 1250-1020 | |

| C-N Stretch | 1400-1200 | |

| Pyrazole Ring | C=N Stretch | 1600-1450 |

| Aromatic C-H Stretch | >3000 | |

| Ethyl Group | Aliphatic C-H Stretch | 2980-2850 |

| C-H Bend | ~1460, ~1375 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions.

π→π Transitions:* The conjugated system of the pyrazole ring and the thioamide group will give rise to intense π→π* transitions. These are typically observed at shorter wavelengths (higher energy).

n→π Transitions:* The non-bonding electrons on the nitrogen and sulfur atoms of the thioamide group can be excited to an anti-bonding π* orbital. These n→π* transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π→π* transitions.

The solvent used for UV-Vis analysis can influence the position of these absorption bands. Polar solvents can stabilize the ground state of the molecule, leading to a shift in the absorption maximum (solvatochromism). Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the electronic transitions and helping with the assignment of the observed absorption bands. physchemres.org

X-ray Crystallography for Absolute Structure Determination

For pyrazole derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. researchgate.netnih.govnih.gov The crystal structure of this compound would reveal the planarity of the pyrazole ring and the orientation of the ethanethioamide side chain relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the thioamide N-H group and the sulfur atom, would also be elucidated, providing insights into the crystal packing.

Obtaining a high-quality single crystal is a prerequisite for a successful X-ray diffraction experiment. Several techniques can be employed for growing single crystals of organic compounds like this compound.

Slow Evaporation: This is one of the simplest and most common methods. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The choice of solvent is crucial and often determined by trial and error.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The solubility of the compound decreases as the temperature drops, leading to crystallization. The rate of cooling is a critical parameter that influences crystal quality.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Sublimation: For compounds that are volatile and thermally stable, sublimation can be an effective method for growing high-quality crystals. mdpi.com

The selection of the appropriate crystal growth technique depends on the physicochemical properties of the compound, such as its solubility, melting point, and thermal stability. arxiv.org

Diffraction Data Collection and Structure Refinement Protocols

To determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound, single-crystal X-ray diffraction analysis would be the method of choice.

Data Collection: A suitable single crystal of the compound would be mounted on a diffractometer, typically equipped with a radiation source such as Mo Kα or Cu Kα. The crystal would be maintained at a constant low temperature, often around 100 K, to minimize thermal vibrations of the atoms. The diffractometer would then collect a dataset of reflections by rotating the crystal through a series of angles and recording the intensity and position of the diffracted X-ray beams.

Structure Refinement: The collected diffraction data would be processed to yield a set of structure factors. Software programs such as SHELXS or SHELXL are commonly used for the solution and refinement of the crystal structure. The initial phases of the structure factors would be determined using direct methods or Patterson methods, leading to an initial electron density map. This map would allow for the identification and placement of the non-hydrogen atoms.

The structural model would then be refined using a full-matrix least-squares method. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (S).

A hypothetical data table summarizing the kind of information that would be obtained from such an analysis is presented below.

| Parameter | Hypothetical Value |

| Empirical formula | C₇H₁₁N₃S |

| Formula weight | 169.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 105.45(3)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1018.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.102 Mg/m³ |

| Absorption coefficient | 0.254 mm⁻¹ |

| F(000) | 360 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular Conformation and Intermolecular Interactions

The refined crystal structure would provide detailed insights into the molecular conformation of this compound. This includes the planarity of the pyrazole ring, the torsion angles describing the orientation of the ethyl and ethanethioamide substituents, and the bond lengths and angles throughout the molecule.

Furthermore, the packing of the molecules within the crystal lattice would reveal the nature and geometry of intermolecular interactions. These interactions are crucial for understanding the solid-state properties of the compound. Potential interactions could include:

Hydrogen Bonding: The thioamide group (-C(S)NH₂) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (S atom). This could lead to the formation of hydrogen-bonded chains or networks within the crystal structure.

π-π Stacking: The aromatic pyrazole rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal packing.

An analysis of these interactions would provide a comprehensive understanding of the supramolecular assembly of the compound in the solid state.

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For this compound (C₇H₁₁N₃S), the analysis would focus on determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur.

This is typically performed using a combustion analysis technique. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The combustion products—carbon dioxide, water, and nitrogen gas—are separated and quantified. The sulfur content is usually determined by a similar combustion method, where the resulting sulfur dioxide is detected.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed chemical formula.

Below is a table showing the theoretical elemental composition of this compound and would include a column for the experimental findings.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 49.68 | |

| Hydrogen (H) | 6.55 | |

| Nitrogen (N) | 24.83 | |

| Sulfur (S) | 18.94 |

Computational and Theoretical Investigations

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing insights into its electronic distribution and energy.

Geometry Optimization and Energy Minimization Studies

This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 2-(1-Ethyl-1h-pyrazol-4-yl)ethanethioamide, this would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles between the ethyl group, the pyrazole (B372694) ring, and the ethanethioamide side chain.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis for this specific compound would map the distribution of these orbitals across the pyrazole and ethanethioamide moieties.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would highlight the electronegative nitrogen and sulfur atoms as regions of negative potential and hydrogen atoms as regions of positive potential, predicting sites for intermolecular interactions.

Conformational Analysis and Energy Barriers

Molecules are not static; they can adopt various spatial arrangements, or conformations, due to the rotation of single bonds. Conformational analysis aims to identify the most stable conformations and the energy required to transition between them.

Rotational Barriers Around Key Bonds

This analysis would focus on the energy barriers to rotation around key single bonds in this compound, such as the bond connecting the ethyl group to the pyrazole ring and the bond linking the pyrazole ring to the ethanethioamide group. Understanding these barriers provides insight into the molecule's flexibility.

Identification of Stable Conformations

By systematically rotating key bonds and calculating the energy of each resulting conformation, researchers can identify the most energetically favorable structures, known as stable conformers. This would reveal the preferred spatial arrangement of the different functional groups within the molecule under investigation.

Without dedicated research on this compound, the specific data for these computational and theoretical investigations remains unavailable. Future research in this area would be necessary to populate the detailed findings for the outlined sections.

Prediction of Spectroscopic Parameters

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for such predictions. By optimizing the molecular geometry of the compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts is presented below. The specific values are illustrative of what such a computational study would yield.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(pyrazole)-3 | - | 148.5 |

| C(pyrazole)-4 | - | 115.2 |

| C(pyrazole)-5 | 7.8 | 135.1 |

| CH₂(ethyl) | 4.1 | 45.3 |

| CH₃(ethyl) | 1.4 | 15.2 |

| CH₂(ethanethioamide) | 3.8 | 30.1 |

| C=S | - | 201.0 |

| N(pyrazole)-1 | - | - |

| N(pyrazole)-2 | - | - |

| NH₂(thioamide) | 9.5 (cis), 9.2 (trans) | - |

| H(pyrazole)-3 | 7.5 | - |

| H(pyrazole)-5 | 8.0 | - |

Note: The values in this table are hypothetical and serve as an example of the output from a computational NMR prediction.

Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further structural confirmation. IR spectra are predicted by calculating the vibrational frequencies of the optimized molecular structure. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum.

A table of predicted key vibrational frequencies and electronic transitions is shown below.

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ~3350, ~3150 | N-H stretching (thioamide) | |

| ~3100 | C-H stretching (pyrazole) | |

| ~2950 | C-H stretching (aliphatic) | |

| ~1620 | C=N stretching (pyrazole) | |

| ~1300 | C=S stretching | |

| UV-Vis (nm) | ||

| ~210 | π → π* transition | |

| ~265 | n → π* transition |

Note: The values in this table are illustrative and based on typical functional group absorptions.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, tautomerization, or degradation pathways. By locating the transition state structures—the highest energy point along the reaction coordinate—and calculating their energies, the activation energy for a given reaction step can be determined. This information helps in understanding the feasibility and kinetics of a reaction. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) or nudged elastic band (NEB) methods are employed to find these transition states. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors derived from the electronic structure of this compound can provide insights into its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These parameters are used in the framework of conceptual DFT to predict how the molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

| Quantum Chemical Descriptor | Hypothetical Calculated Value | Significance |

| E(HOMO) | -6.5 eV | Electron-donating ability |

| E(LUMO) | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Note: The values in this table are for illustrative purposes to demonstrate the output of quantum chemical calculations.

Applications in Organic Synthesis and Materials Chemistry

2-(1-Ethyl-1H-Pyrazol-4-yl)Ethanethioamide as a Precursor for Advanced Organic Structures

The presence of both a pyrazole (B372694) nucleus and a thioamide functional group makes this compound a versatile precursor for the synthesis of more complex, advanced organic structures.

The thioamide group (-CSNH2) is a highly useful functional group in organic synthesis, primarily serving as a precursor for the construction of sulfur- and nitrogen-containing heterocycles. A common and significant reaction is its use in the Hantzsch thiazole (B1198619) synthesis or similar cyclocondensation reactions. For instance, pyrazole-carbothioamides can react with α-haloketones to yield pyrazolyl-thiazole derivatives. nih.govnih.gov This established reactivity suggests that this compound could readily undergo cyclocondensation with various electrophilic reagents to form a diverse range of heterocyclic systems.

The pyrazole moiety itself is a stable aromatic ring that can be further functionalized, although the ethanethioamide group is typically more reactive and would likely be the initial site of transformation in a synthetic sequence. The synthesis of complex molecules containing pyrazole and thiazole rings is an area of active research, with these hybrid molecules serving as scaffolds for potentially functional materials and pharmacologically active agents. acgpubs.orgresearchgate.net

Table 1: Potential Reactions of this compound in Multistep Synthesis

| Reactant | Product Type | Significance |

|---|---|---|

| α-Haloketones | Pyrazolyl-thiazole derivatives | Creation of complex, multi-heterocyclic systems. nih.gov |

| Alkylating Agents | Thioimidates | Modification of the thioamide group for further reactions. |

Combinatorial chemistry is a powerful tool for discovering new compounds with desired properties by synthesizing and screening large numbers of related molecules, known as a library. mdpi.com Pyrazole scaffolds are frequently used in the generation of such "small-molecule libraries" due to their rigid structure and the ability to introduce diversity at multiple positions on the ring. mdpi.com

This compound is a suitable candidate for inclusion in combinatorial library synthesis. The reactive nature of the thioamide group allows it to be a key point for diversification. By reacting the thioamide with a variety of building blocks (like a collection of different α-haloketones, for example), a large library of pyrazolyl-thiazole derivatives could be rapidly generated. This approach facilitates the exploration of a wide chemical space to identify molecules with specific material or chemical properties. mdpi.com

Potential as a Ligand in Coordination Chemistry (focus on chelation properties, not biological activity)

Pyrazole derivatives are well-established ligands in coordination and organometallic chemistry. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal ions. Similarly, the thioamide group can bind to metals through its sulfur or nitrogen atom. The combination of these two functionalities in this compound suggests its strong potential as a chelating ligand.

Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple donor sites) ligand and a single central metal ion, typically forming a stable ring structure. ekb.eg this compound could potentially act as a bidentate ligand, coordinating to a metal center via one of the pyrazole's nitrogen atoms and the sulfur atom of the thioamide group. This chelation would form a stable five- or six-membered ring, depending on the coordination geometry, which is entropically favored. The study of pyrazole-based ligands is a significant area of research, as they can form coordination compounds with diverse topologies and properties. researchgate.netresearchgate.netnih.gov

Table 2: Potential Coordination Modes of this compound

| Donor Atoms | Coordination Mode | Potential Metal Ions |

|---|---|---|

| Pyrazole N, Thioamide S | Bidentate Chelation | Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) ekb.eg |

| Pyrazole N | Monodentate | Various metal ions |

Exploration of Catalytic Properties (if applicable, in general organic reactions)

N-unsubstituted pyrazoles are recognized as versatile ligands in fields like homogeneous catalysis because of their proton-responsive character. nih.gov Metal complexes incorporating pyrazole-based ligands can serve as catalysts for various organic transformations. However, there is currently no specific information available regarding the intrinsic catalytic properties of this compound itself in general organic reactions. While it could potentially be used to synthesize metal-catalyst complexes, its direct catalytic activity is not documented. The development of green catalytic approaches often involves heterocycles, but specific applications for this compound are yet to be explored. mdpi.com

Contribution to Novel Material Development (if structure lends itself to it)

The ability of this compound to act as a chelating ligand opens up possibilities for its use in the development of novel materials, particularly coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks.

By using this compound as a "linker" molecule, it could bridge multiple metal centers, leading to the self-assembly of complex supramolecular architectures. nih.gov The properties of such materials (e.g., porosity, thermal stability, magnetic or optical properties) would be dictated by the choice of the metal ion and the coordination geometry imposed by the ligand. The pyrazole moiety provides a rigid and stable component for such frameworks, a feature often sought in materials chemistry. nih.gov

Future Research Directions and Uncharted Territories

Development of Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic routes. nih.gov Future research on 2-(1-Ethyl-1h-pyrazol-4-yl)ethanethioamide should prioritize green chemistry principles. This includes the exploration of methods that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov

Current synthetic strategies for similar pyrazole-tethered thioamides have begun to move towards metal-free and catalyst-free conditions, utilizing readily available starting materials. beilstein-journals.org A promising avenue for future work would be to adapt and optimize these methods for the specific synthesis of this compound. This could involve multicomponent reactions in green solvents like water or ethanol, minimizing the use of hazardous organic solvents. nih.gov Furthermore, employing renewable energy sources such as microwave irradiation could significantly shorten reaction times and improve energy efficiency. nih.gov

A comparative analysis of the environmental impact of newly developed green synthetic routes versus traditional methods would be crucial to quantify the improvements in sustainability. nih.gov The table below outlines potential green chemistry approaches for the synthesis of the target compound.

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Optimization of reaction conditions (solvent, temperature, catalyst) for the specific reactants. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced energy efficiency. nih.gov | Investigating the effect of microwave parameters on reaction outcomes and scalability. |

| Use of Green Solvents | Reduced environmental impact and toxicity. nih.gov | Screening of various green solvents (e.g., water, ethanol, ionic liquids) for optimal solubility and reactivity. |

| Catalyst-Free Synthesis | Avoidance of toxic and expensive metal catalysts, simplified purification. beilstein-journals.org | Exploring the inherent reactivity of the starting materials under various conditions to achieve the desired transformation. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The pyrazole (B372694) ring is an aromatic heterocycle with distinct reactivity patterns; nucleophilic attacks are favored at positions 3 and 5, while electrophilic substitution preferentially occurs at position 4. mdpi.com The ethanethioamide side chain introduces a versatile functional group with its own unique reactivity. Future research should systematically explore the interplay between these two moieties to uncover novel chemical transformations.

Investigating the reactivity of the thioamide group, which can act as a nucleophile or an electrophile under different conditions, could lead to the synthesis of a diverse library of new derivatives. For instance, the thioamide can be a precursor to other functional groups, and its sulfur atom can participate in various coupling reactions. nih.gov Understanding the regioselectivity and stereoselectivity of these reactions will be paramount.

Furthermore, the proton-responsive nature of the pyrazole NH group in related compounds can influence the reactivity of the entire molecule. mdpi.com Although the nitrogen at position 1 in this compound is substituted, the electronic nature of the pyrazole ring still plays a crucial role in directing reactions. A comprehensive study of its behavior in cycloaddition, cross-coupling, and condensation reactions would be highly valuable.

Integration with Flow Chemistry and Automation Techniques

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. amidetech.comnih.gov Future research should focus on developing a robust and efficient flow synthesis process for this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup. nih.gov

The integration of automation with flow chemistry can enable high-throughput synthesis and rapid optimization of reaction conditions. youtube.com An automated system could be designed to systematically vary starting materials and reagents, leading to the efficient generation of a library of derivatives based on the this compound scaffold. This approach would significantly accelerate the drug discovery process by providing a diverse set of compounds for biological screening. youtube.com The modular nature of flow chemistry also allows for the seamless integration of multiple reaction steps, purification, and in-line analysis, creating a fully automated "synthesis-to-analysis" platform. amidetech.comyoutube.com

| Flow Chemistry & Automation Aspect | Potential Benefits | Research Objectives |

| Continuous Flow Synthesis | Enhanced safety, better heat and mass transfer, improved scalability. amidetech.com | Development and optimization of a continuous flow reactor setup for the synthesis of the target compound. |

| High-Throughput Experimentation | Rapid screening of reaction conditions and substrates. youtube.com | Implementation of automated platforms for parallel synthesis and optimization. |

| In-line Analysis and Purification | Real-time reaction monitoring and integrated product purification. amidetech.com | Incorporation of analytical techniques (e.g., HPLC, NMR) and purification modules into the flow system. |

| Multi-step Telescoped Synthesis | Reduction of manual handling and purification steps between reactions. nih.gov | Designing a continuous multi-step synthesis of the target compound and its derivatives. |

Advanced Spectroscopic Characterization Beyond Routine Methods

While standard spectroscopic techniques like NMR and IR are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires the application of more advanced methods. mdpi.comnih.gov Future research should employ a combination of experimental and computational spectroscopic techniques to gain detailed insights into its molecular structure and dynamics. rsc.orgresearchgate.net

For instance, two-dimensional NMR techniques can provide unambiguous assignment of all proton and carbon signals and reveal subtle through-bond and through-space interactions. Solid-state NMR could be employed to study the compound's structure and intermolecular interactions in the solid state. Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, could offer complementary information to IR spectroscopy, particularly for functional groups that are weak IR absorbers. rsc.org